molecular formula C9H13N3O3 B13117133 2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one

2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one

Cat. No.: B13117133
M. Wt: 211.22 g/mol
InChI Key: LNADXGDUACUEBI-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one is a chemically synthesized small molecule based on the dihydroimidazopyrimidine scaffold, a heterocyclic framework of significant interest in medicinal chemistry . Compounds featuring this core structure have been investigated for their diverse biological activities and are recognized as privileged structures in modern drug discovery efforts . Researchers value this scaffold for its potential in various therapeutic areas. Specifically, structurally related 2,3-dihydroimidazo[1,2-c]pyrimidine derivatives have been identified and patented for their antiviral properties, demonstrating activity against viruses such as herpes simplex . Furthermore, other fused pyrimidine systems, including imidazo[1,2-c]pyrimidines and their analogs, have been reported in scientific literature to exhibit antiallergic and bronchodilatory effects, acting as H1-antihistaminics in experimental models . The presence of specific substituents, such as the 2-hydroxyethyl group and the hydroxy moiety on the dihydropyrimidine ring in this compound, may influence its physicochemical properties, including solubility and lipophilicity, which are critical parameters for drug-likeness and bioavailability . This compound is supplied as a high-purity material for research purposes only, making it a valuable chemical tool for probing biological mechanisms, conducting structure-activity relationship (SAR) studies, and screening in high-throughput assays. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

2-hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C9H13N3O3/c1-11-4-2-7-10-8(14)6(3-5-13)12(7)9(11)15/h2,4,6,8,13-14H,3,5H2,1H3

InChI Key

LNADXGDUACUEBI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=NC(C(N2C1=O)CCO)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Pyrimidine precursors : Often synthesized or commercially available pyrimidine derivatives bearing reactive groups such as amino, hydroxyl, or halogen substituents.
  • 2-Hydroxyethyl substituent : Introduced via alkylation or condensation with 2-hydroxyethyl-containing reagents.
  • Methyl group at position 6 : Typically introduced through methylation of the pyrimidine ring or by using methyl-substituted starting materials.

Cyclization and Ring Closure

The imidazo ring is formed by cyclization of an appropriate amino-pyrimidine intermediate with an aldehyde or equivalent carbonyl compound, often under acidic or basic conditions to promote ring closure. This step is critical to achieve the fused bicyclic imidazo[1,2-c]pyrimidine core.

Hydroxyl Group Introduction

The 2-hydroxy and 2-hydroxyethyl groups are introduced either by:

  • Direct substitution on the ring system.
  • Using hydroxyethyl-containing reagents during the synthesis.
  • Post-synthetic modification such as selective oxidation or hydrolysis.

Representative Synthetic Route Example

While no direct literature source provides a single-step synthesis for this exact compound, analogous synthetic routes for related imidazo[1,2-c]pyrimidinones and pyrimidine derivatives suggest the following sequence:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of substituted pyrimidine Condensation of amino-pyrimidine with aldehyde or equivalent Intermediate imidazo[1,2-c]pyrimidine precursor
2 Alkylation/functionalization Reaction with 2-hydroxyethyl halide or protected hydroxyethyl reagent Introduction of 2-hydroxyethyl substituent
3 Methylation Use of methylating agents (e.g., methyl iodide) or methyl-substituted starting materials Methyl group at 6-position installed
4 Hydroxyl group manipulation Hydrolysis or deprotection steps Free 2-hydroxy groups on ring and side chain

Specific Experimental Conditions

  • Solvents : Common solvents include tetrahydrofuran (THF), ethanol, methanol, and dichloromethane.
  • Catalysts/Base : Sodium hydride, triethylamine, or sodium hydroxide are used to promote deprotonation and cyclization.
  • Temperature : Reactions are typically conducted at room temperature to reflux conditions depending on the step.
  • Purification : Organic layer washing, drying over sodium sulfate, filtration, and concentration under reduced pressure are standard.

Research Findings and Analysis

  • The preparation of fused heterocycles like imidazo[1,2-c]pyrimidinones is well-documented in medicinal chemistry literature, emphasizing the importance of controlling regioselectivity and functional group compatibility during cyclization and substitution steps.
  • Analogous compounds have been synthesized via multi-step procedures involving condensation of amino-pyrimidines with aldehydes, followed by ring closure and functional group modifications.
  • The presence of hydroxy and hydroxyethyl groups increases polarity and potential hydrogen bonding, which can affect both synthesis and purification.
  • Methyl substitution at the 6-position is typically stable under the reaction conditions used for cyclization and hydroxyl group introduction.

Summary Table of Preparation Methods

Preparation Aspect Method/Reaction Type Typical Reagents/Conditions Notes
Pyrimidine ring formation Condensation of amino-pyrimidine with aldehyde Amino-pyrimidine, aldehyde, acid/base catalyst Forms imidazo ring system
Hydroxyethyl substitution Alkylation with 2-hydroxyethyl halide 2-Hydroxyethyl bromide/chloride, base Introduces 2-hydroxyethyl side chain
Methyl group introduction Methylation or use of methylated precursor Methyl iodide, methyl-substituted starting material Adds methyl group at 6-position
Hydroxyl group liberation Hydrolysis or deprotection Acidic or basic aqueous conditions Frees hydroxyl groups for activity

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in enzymology and molecular biology.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below highlights key structural differences and biological activities of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives:

Compound Name Substituents Biological Activity/Application Synthesis Method Reference ID
Target Compound 2-hydroxy, 3-(2-hydroxyethyl), 6-methyl Undisclosed (structural studies suggest kinase inhibition potential) Likely involves cyclization of aminopyrimidines with α-halocarbonyl compounds
7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one 7-chloro Intermediate for glycosylation reactions Cyclization of 4-amino-6-chloro-2-pyrimidinol with bromoacetaldehyde diethyl acetal
2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one 2,3-dimethyl Chemical intermediate Commercial synthesis (LEAP CHEM CO., LTD.)
Imidazo[1,2-c]pyrimidin-5(6H)-ones (CDK2 inhibitors) Varied substitutions (e.g., aryl, alkyl groups) Selective CDK2 inhibition; low cytotoxicity Multi-step synthesis with Suzuki coupling or nucleophilic substitution
6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one 6-(2-chlorobenzyl), 1-(4-chlorophenyl), 7-hydroxy Crystallography studies (hydrogen bonding patterns) Condensation and cyclization in polar solvents
5-Alkyl-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-thiones Thione group at position 5, quinazoline fusion Bronchodilators (muscarinic receptor modulation) Three-step synthesis from benzalacetone and thiourea

Pharmacological and Physicochemical Differences

  • Kinase Inhibition vs. Bronchodilation : Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones with aryl/alkyl groups (e.g., CDK2 inhibitors) exhibit high kinase selectivity and low cytotoxicity , whereas quinazoline-fused analogues (e.g., dihydroimidazo[1,2-c]quinazolin-5(6H)-thiones) target airway receptors .
  • Solubility and Reactivity : Hydroxy and hydroxyethyl substituents in the target compound improve hydrophilicity compared to chloro or methyl derivatives (e.g., 7-chloro or 2,3-dimethyl analogues), which may enhance metabolic stability .
  • Synthetic Accessibility : Chloro-substituted derivatives (e.g., 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one) are synthesized via straightforward cyclization , while hydroxyethyl-substituted variants may require protective group strategies to avoid side reactions.

Crystallographic and Stability Insights

  • Crystal Packing : The 6-(2-chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy analogue exhibits O–H···O hydrogen bonds and weak C–H···Cl interactions, stabilizing its lattice . Similar studies for the target compound are needed to assess its solid-state behavior.
  • Stability of Halogenated Derivatives : Chloro groups (e.g., in 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one) deactivate adjacent nitrogen atoms, enabling selective glycosylation , whereas hydroxyethyl groups may confer hydrolytic sensitivity.

Biological Activity

The compound 2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one is a member of the imidazopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₃N₃O₃
  • Molecular Weight : 197.22 g/mol
  • IUPAC Name : 2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
  • Antitumor Activity : Inhibition of cancer cell proliferation in vitro.
  • Enzyme Inhibition : Potential as an inhibitor of key enzymes involved in metabolic pathways.

Antimicrobial Activity

The compound has shown significant antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies indicate that it inhibits the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for developing new antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antitumor Activity

In cell line studies, this compound has exhibited cytotoxic effects against various cancer types, including breast (MCF-7) and prostate (PC3) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Cell Line

A study evaluated the effects of the compound on the MCF-7 breast cancer cell line:

  • Concentration Range : 1 µM to 50 µM
  • IC50 Value : Approximately 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit enzymes such as:

  • Aldose Reductase : Important in diabetic complications.
  • Monoamine Oxidase (MAO) : Linked to neurodegenerative diseases.

In vitro assays suggest that it inhibits MAO activity by approximately 60%, indicating potential use in treating mood disorders.

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